Ethyl4-ethynyl-4-hydroxycyclohexane-1-carboxylate
Description
Ethyl 4-ethynyl-4-hydroxycyclohexane-1-carboxylate is a chemical compound with a unique structure that includes an ethynyl group, a hydroxy group, and a carboxylate ester
Properties
Molecular Formula |
C11H16O3 |
|---|---|
Molecular Weight |
196.24 g/mol |
IUPAC Name |
ethyl 4-ethynyl-4-hydroxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C11H16O3/c1-3-11(13)7-5-9(6-8-11)10(12)14-4-2/h1,9,13H,4-8H2,2H3 |
InChI Key |
XSBUERWWCICHDP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC(CC1)(C#C)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Ethyl 4-ethynyl-4-hydroxycyclohexane-1-carboxylate
Stepwise Synthetic Procedure
Alkynylmetal Addition to Monoprotected 1,5-Dicarbonyl Derivatives
- Starting from monoprotected 1,5-dicarbonyl compounds (denoted as compound 3), an alkynylmetal reagent such as ethynylmagnesium bromide or ethynyl lithium is added at low temperatures (-20 °C to room temperature) in tetrahydrofuran (THF).
- This addition occurs with very high diastereoselectivity, yielding propargylic alcohol intermediates (compound 4a or 4b) almost as single diastereoisomers.
- The reaction is quenched with water, and the resulting alcohols are isolated and purified by flash chromatography.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Alkynyl addition | Ethynylmagnesium bromide, THF, -20 °C to rt | Propargylic alcohol (4a/4b) |
| Workup | H2O quench, flash chromatography | High yield (up to 97%) |
Esterification and Carbonyl Deprotection
- The intermediate alcohols are then esterified using acetic anhydride, triethylamine, and catalytic 4-dimethylaminopyridine (DMAP) at room temperature to form ethyl esters.
- Subsequent hydrolysis under acidic conditions (AcOH/H2O reflux) removes protecting groups, yielding the free hydroxy-ethynylcyclohexane carboxylates.
Palladium-Catalyzed Cyclization with Diethylzinc
- The ester substrates (compound 1a-c) undergo cyclization in benzene in the presence of diethylzinc (Et2Zn) and catalytic tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4].
- This step forms bicyclic products with high stereoselectivity, usually affording a single isomer.
- Alternative solvents like THF or ligands such as tri-n-butylphosphine lead to lower yields and more substrate degradation.
Reaction conditions and yields:
| Catalyst System | Solvent | Yield (%) | Notes |
|---|---|---|---|
| Pd(PPh3)4 + Et2Zn | Benzene | Moderate to good | High stereoselectivity, single isomer formed |
| Pd(PPh3)4 + Et2Zn | THF | Low | Substantial substrate degradation |
| Pd(P(nBu3)) + Et2Zn | Benzene | Low | Poor yield |
Purification and Characterization
- The crude products are purified by flash chromatography on silica gel using hexanes/ethyl acetate mixtures (typically 80:20).
- Characterization is performed by ^1H and ^13C NMR spectroscopy, IR spectroscopy, and elemental analysis confirming the presence of ethynyl (C≡C-H), hydroxy (O-H), and ester (C=O) functional groups.
- Typical spectral features include:
| Spectroscopic Feature | Wavenumber / Chemical Shift | Assignment |
|---|---|---|
| IR | ~3270 cm⁻¹ | ≡C-H stretch |
| IR | 1740-1750 cm⁻¹ | Ester C=O stretch |
| ^1H NMR | ~2.4 ppm (singlet) | Ethynyl proton (≡C-H) |
| ^1H NMR | ~3.0-4.1 ppm | Hydroxy and ester methylene protons |
| ^13C NMR | 80-85 ppm | Alkynyl carbons |
| ^13C NMR | ~170 ppm | Ester carbonyl carbons |
Analysis of Preparation Methods
Advantages
- The use of alkynylmetal reagents allows for regio- and stereoselective introduction of the ethynyl group.
- Palladium-catalyzed cyclization with diethylzinc provides high stereoselectivity and good yields.
- The methodology is versatile and can be adapted to various substituents on the cyclohexane ring.
Limitations
- Sensitivity to solvent and ligand choice in the cyclization step affects yield and purity.
- Multiple steps require careful control of reaction conditions and purification to avoid degradation or isomer mixtures.
- The stereochemical outcome depends on the starting material configuration, though the cyclization intermediates may equilibrate at room temperature.
Summary Table of Key Synthetic Steps
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Alkynylmetal addition | Ethynylmagnesium bromide, THF, -20 °C to rt | 90-97 | High diastereoselectivity |
| Esterification | Ac2O, Et3N, DMAP, rt | High | Efficient ester formation |
| Carbonyl deprotection | AcOH/H2O reflux | Moderate | Removes protecting groups |
| Pd-catalyzed cyclization | Pd(PPh3)4, Et2Zn, benzene, rt | Moderate to good | High stereoselectivity, single isomer |
| Purification | Flash chromatography (silica gel, hexanes/EtOAc) | - | Essential for product isolation |
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-ethynyl-4-hydroxycyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like chromium trioxide.
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation catalysts such as palladium on carbon.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Ammonia or primary amines in ethanol.
Major Products
Oxidation: 4-ethynyl-4-oxocyclohexane-1-carboxylate.
Reduction: Ethyl 4-ethyl-4-hydroxycyclohexane-1-carboxylate.
Substitution: Ethyl 4-ethynyl-4-amino-cyclohexane-1-carboxylate.
Scientific Research Applications
Ethyl 4-ethynyl-4-hydroxycyclohexane-1-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a building block in the development of pharmaceuticals.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound is studied for its potential biological activities and interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of ethyl 4-ethynyl-4-hydroxycyclohexane-1-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes involved in metabolic pathways, potentially inhibiting or modifying their activity.
Pathways Involved: It may affect pathways related to lipid metabolism, signal transduction, or cellular respiration.
Comparison with Similar Compounds
Ethyl 4-ethynyl-4-hydroxycyclohexane-1-carboxylate can be compared with similar compounds such as:
Ethyl 4-hydroxycyclohexane-1-carboxylate: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
Ethyl 4-ethynylcyclohexane-1-carboxylate: Lacks the hydroxy group, affecting its solubility and reactivity.
Ethyl 4-ethynyl-4-oxocyclohexane-1-carboxylate: Contains a ketone group instead of a hydroxy group, altering its chemical properties and reactivity.
Ethyl 4-ethynyl-4-hydroxycyclohexane-1-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
Ethyl 4-ethynyl-4-hydroxycyclohexane-1-carboxylate (EEC) is a compound of interest due to its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Synthesis
EEC is characterized by its unique cyclohexane structure, which includes an ethynyl group and a hydroxy substituent. The synthesis of EEC typically involves the reaction of cyclohexanone derivatives with ethynyl reagents followed by esterification processes. The structural formula can be represented as follows:
Biological Activity Overview
EEC has been studied for its various biological activities, including:
- Neuroprotective Effects : Research indicates that EEC may exert neuroprotective effects by modulating neurotransmitter systems, particularly through the inhibition of D-amino acid oxidase (DAAO), an enzyme involved in the degradation of D-serine, a co-agonist at NMDA receptors. This modulation can enhance synaptic plasticity and cognitive functions, making EEC a candidate for treating neurodegenerative diseases such as Alzheimer's and schizophrenia .
- Antioxidant Properties : EEC has shown significant antioxidant activity, which is crucial in preventing oxidative stress-related cellular damage. Studies have demonstrated that EEC can scavenge free radicals effectively, thereby protecting neuronal cells from oxidative damage .
- Immunomodulatory Effects : Preliminary studies suggest that EEC may influence immune responses, enhancing lymphocyte activity and potentially aiding in immunotherapy strategies .
Neuroprotective Mechanisms
A study investigating the effects of EEC on neuronal cells revealed that treatment with EEC resulted in increased levels of D-serine and enhanced NMDA receptor activity. This was correlated with improved cognitive performance in animal models .
Antioxidant Activity Assessment
The antioxidant capacity of EEC was evaluated using various assays such as DPPH and ABTS radical scavenging tests. Results indicated that EEC exhibited a dose-dependent scavenging effect, comparable to established antioxidants like ascorbic acid .
Case Studies
- Case Study on Cognitive Enhancement : In a controlled trial involving aged rats, administration of EEC led to significant improvements in memory tasks compared to the control group. Behavioral tests indicated enhanced learning capabilities associated with increased synaptic plasticity markers .
- Immunomodulatory Study : A study assessed the effects of EEC on lymphocyte subpopulations in mice. Results showed an increase in T-helper cell populations following EEC treatment, suggesting potential applications in immunotherapy .
Data Tables
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for producing Ethyl 4-ethynyl-4-hydroxycyclohexane-1-carboxylate with high purity?
- Methodology : Multi-step organic synthesis is typically employed, starting with functionalization of the cyclohexane ring. For example, the hydroxyl and ethynyl groups can be introduced via nucleophilic substitution or alkyne addition reactions. Purification often involves column chromatography or recrystallization to achieve >95% purity, as seen in analogous ester syntheses .
- Key Considerations : Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize side products. Use spectroscopic techniques (NMR, IR) for intermediate validation .
Q. How can spectroscopic techniques elucidate the structural features of Ethyl 4-ethynyl-4-hydroxycyclohexane-1-carboxylate?
- Methodology :
- NMR : H and C NMR identify substituent positions on the cyclohexane ring (e.g., hydroxyl proton at δ 1.5–2.5 ppm; ethynyl carbons at δ 70–90 ppm).
- IR : Confirm hydroxyl (3200–3600 cm) and ester carbonyl (1700–1750 cm) groups.
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
Q. What are the primary challenges in stabilizing Ethyl 4-ethynyl-4-hydroxycyclohexane-1-carboxylate during storage?
- Methodology :
- Degradation Pathways : Hydroxyl groups may undergo oxidation; esters are prone to hydrolysis.
- Solutions : Store under inert atmosphere (N/Ar) at low temperatures (−20°C). Use stabilizers like BHT (butylated hydroxytoluene) for oxidation-sensitive moieties .
Advanced Research Questions
Q. How do steric and electronic effects of the ethynyl and hydroxyl groups influence the compound’s reactivity in catalytic systems?
- Methodology :
- Computational Modeling : Density Functional Theory (DFT) calculates charge distribution and steric hindrance. For example, the ethynyl group’s sp-hybridized carbon increases electrophilicity at the adjacent position.
- Experimental Validation : Compare reaction rates in cross-coupling reactions (e.g., Sonogashira) with/without substituents .
Q. What strategies resolve crystallographic disorder in Ethyl 4-ethynyl-4-hydroxycyclohexane-1-carboxylate derivatives during X-ray analysis?
- Methodology :
- Crystal Growth : Use slow evaporation in mixed solvents (e.g., hexane/ethyl acetate) to improve lattice packing.
- Refinement : Apply SHELXL or Olex2 to model disorder with split occupancies (e.g., 0.7:0.3 ratios for flexible cyclohexane conformers) .
Q. How does the compound interact with biological targets such as enzymes or receptors?
- Methodology :
- Molecular Docking : Use AutoDock Vina to predict binding poses with proteins (e.g., cyclooxygenase-2). The hydroxyl group may form hydrogen bonds with catalytic residues.
- In Vitro Assays : Test inhibition kinetics (IC) in enzyme activity assays. Compare with structurally similar compounds (e.g., Ethyl 4-nitrocyclohexane-1-carboxylate, which showed anti-inflammatory activity) .
Data Analysis and Optimization
Q. What statistical approaches are recommended for analyzing contradictory bioactivity data across studies?
- Methodology :
- Meta-Analysis : Apply random-effects models to account for variability in assay conditions (e.g., cell lines, concentrations).
- Sensitivity Testing : Use ANOVA to identify outliers caused by solvent effects or impurities .
- Example : Discrepancies in IC values for analogous esters were traced to differences in DMSO concentrations .
Q. How can the compound’s solubility be optimized for in vivo studies without altering its pharmacological profile?
- Methodology :
- Prodrug Design : Convert the ester to a water-soluble salt (e.g., hydrochloride) while retaining the active moiety.
- Formulation : Use cyclodextrins or liposomal encapsulation to enhance bioavailability .
Comparative Structural Analysis
Q. How does Ethyl 4-ethynyl-4-hydroxycyclohexane-1-carboxylate compare to its nitro or amino analogs in terms of electronic properties?
- Methodology :
- Electrochemical Studies : Cyclic voltammetry reveals redox potentials influenced by substituents. Ethynyl groups exhibit lower reduction potentials than nitro groups.
- Computational Comparison : HOMO-LUMO gaps calculated via Gaussian09 show ethynyl derivatives are more polarized .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
